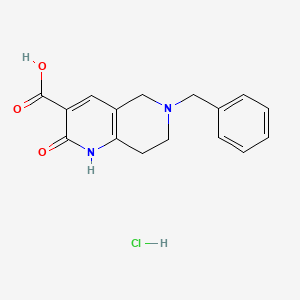

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride

Description

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound characterized by a naphthyridine core fused with a partially hydrogenated ring system. The benzyl substituent at the 6-position and the carboxylic acid group at the 3-position contribute to its unique physicochemical and pharmacological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .

Molecular Formula: C₁₆H₁₇ClN₂O₃

Molecular Weight: 320.78 g/mol

Key Features:

- Bicyclic structure with a partially saturated 1,6-naphthyridine backbone.

- Benzyl group at position 6 (enhances lipophilicity and receptor binding).

- Carboxylic acid at position 3 (critical for hydrogen bonding and bioactivity).

- Hydrochloride salt (improves aqueous solubility).

Properties

IUPAC Name |

6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3.ClH/c19-15-13(16(20)21)8-12-10-18(7-6-14(12)17-15)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,17,19)(H,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKZKBRUSULAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C(=O)O)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as substituted benzylamines and cyclic ketones.

Cyclization Reaction: The key step involves the cyclization of the starting materials to form the naphthyridine core. This is often achieved through a condensation reaction under acidic or basic conditions.

Oxidation and Functionalization: The resulting intermediate is then subjected to oxidation and functionalization reactions to introduce the carboxylic acid group and other desired substituents.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery and development.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the 1,6-Naphthyridine Series

The 1,6-naphthyridine scaffold is highly modifiable, with substituents at positions 2, 3, and 6 significantly influencing bioactivity and stability. Below is a comparative analysis of key derivatives:

Key Observations :

- Benzyl vs.

- Salt Forms : Hydrochloride salts (e.g., target compound and 6-methyl derivative) exhibit improved solubility in aqueous media compared to free acids .

- Positional Modifications : The 4-hydroxy derivative (CAS 5202) shows distinct polarity and bioactivity due to hydroxylation at position 4 .

Comparative Reactivity:

- 6-Ethyl and 6-Isopropyl Derivatives : Synthesized via analogous alkylation but require longer reaction times due to steric hindrance .

- Thienopyridine Analogs: Thioether-containing derivatives (e.g., from ) exhibit distinct electronic profiles, altering their reactivity in medicinal chemistry applications .

Pharmacological Activity:

Biological Activity

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the class of naphthyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antiviral effects. This article aims to synthesize available research findings regarding its biological activity.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O |

| Molecular Weight | 265.31 g/mol |

| CAS Number | 156365-16-1 |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit enzymes involved in cell proliferation and survival pathways.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HIV. For instance, a study reported that several analogues inhibited HIV reverse transcriptase (RT) and RNase H activity in the low micromolar range (IC50 = 0.65–18 µM) without significantly affecting RT polymerase activity . The structure-activity relationship (SAR) analysis indicated that compounds with biaryl substitutions at the N-1 position showed enhanced inhibitory effects compared to those with simpler substitutions .

Antibacterial Activity

In terms of antibacterial properties, related compounds within the naphthyridine class have shown efficacy against various gram-negative bacteria. A study evaluated several naphthyridine derivatives and found that certain esters provided protection against E. coli infections in vivo . However, the specific antibacterial activity of 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine derivatives requires further investigation.

Case Studies

-

HIV Reverse Transcriptase Inhibition :

- A series of hydroxypyridone carboxylic acid derivatives were synthesized and tested for their ability to inhibit HIV RT and RNase H activities. The most potent inhibitors demonstrated an EC50 value of around 10 µM in cell-based assays .

- The study highlighted the importance of substituents on the naphthyridine core for enhancing biological activity.

- Antibacterial Evaluation :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 6-Benzyl-2-oxo-1,6-naphthyridine-3-carboxylic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted dihydroisoquinoline precursors. Key steps include benzyl-group introduction at the N6 position and carboxylation at C3. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize intermediates during synthesis. Post-reaction purification via recrystallization in ethanol or methanol is critical to isolate the hydrochloride salt .

- Data Reference : Similar naphthyridine derivatives in highlight the use of benzyl-protected intermediates, while emphasizes cyclization protocols for structurally related compounds.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>97% as per HLC standards).

- NMR (¹H and ¹³C) to confirm benzyl substitution and naphthyridine ring conformation.

- Elemental Analysis to verify stoichiometry (e.g., C, H, N content).

- Mass Spectrometry (ESI-MS) for molecular weight confirmation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Avoid moisture and high temperatures (>30°C), as decomposition may occur, evidenced by discoloration or precipitate formation. Regularly monitor stability via HPLC every 6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:

- Catalyst Selection : Test palladium or nickel catalysts for cyclization efficiency.

- Temperature : Optimize between 80–120°C to balance reaction rate and byproduct formation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility.

- Post-Synthesis Quenching : Use HCl gas for efficient hydrochloride salt formation .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Cross-validate results using:

- X-ray Crystallography : Resolve ambiguities in ring conformation or benzyl orientation.

- 2D NMR Techniques (COSY, NOESY): Confirm proton-proton correlations and spatial arrangements.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What advanced analytical methods can detect trace impurities in the compound?

- Methodological Answer :

- LC-MS/MS : Identify low-abundance impurities (e.g., de-benzylated byproducts) with high sensitivity.

- ICP-OES : Screen for residual metal catalysts (e.g., Pd, Ni) below 10 ppm.

- Dynamic Light Scattering (DLS) : Monitor particulate contaminants in solution-phase studies .

Q. How does the compound behave under extreme pH or redox conditions?

- Methodological Answer : Conduct stability studies:

- pH Titration : Assess carboxylate group ionization (pKa ~3–4) and HCl dissociation.

- Oxidative Stress Tests : Expose to H₂O₂ or UV light to evaluate degradation pathways (e.g., ring oxidation).

- Reductive Environments : Test with NaBH₄ to identify reducible functional groups (e.g., ketone at C2) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.